molecular formula C11H14N4O2 B11066797 4-methyl-3-(1H-tetrazol-5-yl)-1-oxaspiro[4.5]dec-3-en-2-one

4-methyl-3-(1H-tetrazol-5-yl)-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11066797
M. Wt: 234.25 g/mol
InChI Key: RYCQNGSPGNVJEO-UHFFFAOYSA-N
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Description

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[45]DEC-3-EN-2-ONE is a complex organic compound featuring a spirocyclic structure with a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with molecular targets through its tetrazole ring. The compound can form stable complexes with metals and other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3-(1H-1,2,3,4-TETRAAZOL-5-YL)-1-OXASPIRO[4.5]DEC-3-EN-2-ONE is unique due to its spirocyclic structure combined with the tetrazole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such a combination of features is required.

Properties

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

4-methyl-3-(2H-tetrazol-5-yl)-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C11H14N4O2/c1-7-8(9-12-14-15-13-9)10(16)17-11(7)5-3-2-4-6-11/h2-6H2,1H3,(H,12,13,14,15)

InChI Key

RYCQNGSPGNVJEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC12CCCCC2)C3=NNN=N3

Origin of Product

United States

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